molecular formula C9H21BrMgOSi B3048155 3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 158529-76-1

3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B3048155
CAS No.: 158529-76-1
M. Wt: 277.56 g/mol
InChI Key: LEHGYUPRFUKXOR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF” is a chemical compound with the molecular formula C9H21BrMgOSi . It has a molecular weight of 277.56 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1 . The Canonical SMILES representation is CC(C)(C)Si(C)OCC[CH2-].[Mg+2].[Br-] .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.56 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count . The exact mass is 276.03955 g/mol, and the monoisotopic mass is also 276.03955 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Polymer Synthesis

  • Isotactic and Stereoblock Poly(Methyl Methacrylates) Production : This compound has been utilized in the preparation of Bernoullian, stereoblock, and isotactic poly(methyl methacrylate) (PMMA). By controlling solvent composition, highly isotactic polymer can be prepared, influencing molecular weight distribution and polymerization rates (Allen & Mair, 1984).

Chemical Equilibrium Studies

  • Schlenk Equilibrium Analysis : The thermodynamic parameters of the Schlenk equilibrium of tert-butylmagnesium bromide in tetrahydrofuran were determined, providing insight into the behavior of these compounds under varying temperatures (Allen, Hagias, Mair, & Williams, 1984).

Organic Synthesis

  • Reactions with Phosphazenes : The compound has been used in reactions with N-dichlorophosphoryl-P-trichlorophosphazene, leading to the formation of tri- and pentaalkyl phosphazenes (Aslan, Öztürk, & Arslan, 2003).
  • Palladium Catalyzed Cascade Cross Couplings : It's involved in cascade cross couplings under palladium catalysis, producing indene analogues and spirocyclopropanated tricycles (Demircan, 2014).

Material Science

  • Synthesis of Cation Radical of Disilene : The compound is used in the synthesis and characterization of disilene cation radicals, contributing to the understanding of sigma-pi hyperconjugation and electron delocalization in such molecules (Inoue, Ichinohe, & Sekiguchi, 2008).

Analytical Chemistry

Catalysis

Properties

IUPAC Name

magnesium;tert-butyl-dimethyl-propoxysilane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21OSi.BrH.Mg/c1-7-8-10-11(5,6)9(2,3)4;;/h1,7-8H2,2-6H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGYUPRFUKXOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF
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3-(tert-Butyldimethylsiloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF

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